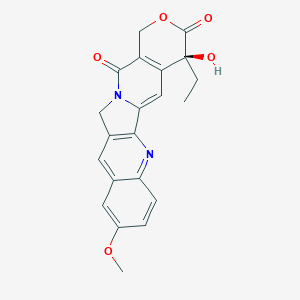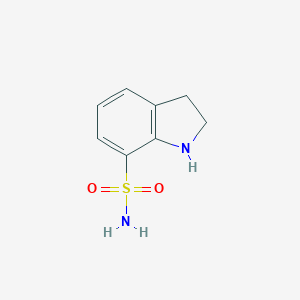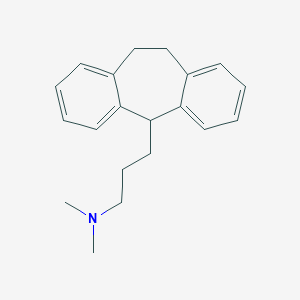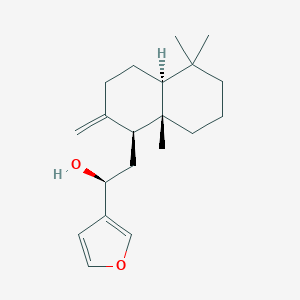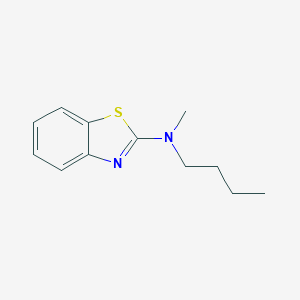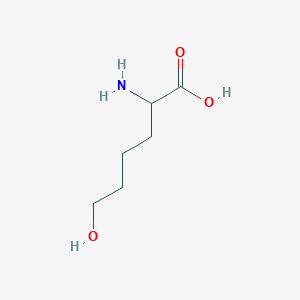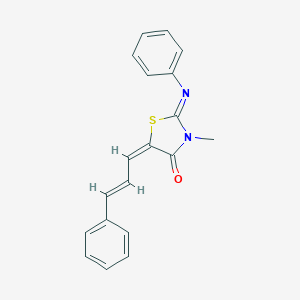
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone, also known as MCT, is a thiazolidinone derivative that has been widely studied for its potential therapeutic properties. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone is not fully understood, but it is thought to act through the inhibition of topoisomerase II, an enzyme that is essential for DNA replication. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
In addition to its anticancer properties, 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has also been found to exhibit anti-inflammatory and antioxidant effects. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone in lab experiments is its relatively low toxicity compared to other anticancer agents. However, its low solubility in water can make it difficult to work with in certain assays.
Direcciones Futuras
There are several potential areas for future research on 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone and to identify any potential side effects or toxicity issues. Finally, there is potential for the development of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone-based therapies for a range of diseases beyond cancer, including inflammatory and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone involves the reaction of cinnamaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield the final compound.
Aplicaciones Científicas De Investigación
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been extensively studied for its potential use as an anticancer agent. It has been found to exhibit cytotoxic effects against a range of cancer cell lines, including breast, lung, and colon cancer. Additionally, 3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone has been shown to induce apoptosis in cancer cells, suggesting that it may have a role in cancer therapy.
Propiedades
Número CAS |
104123-91-3 |
|---|---|
Nombre del producto |
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Fórmula molecular |
C19H16N2OS |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
(5E)-3-methyl-2-phenylimino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H16N2OS/c1-21-18(22)17(14-8-11-15-9-4-2-5-10-15)23-19(21)20-16-12-6-3-7-13-16/h2-14H,1H3/b11-8+,17-14+,20-19? |
Clave InChI |
WCDVXXNNUYFUJR-UHFFFAOYSA-N |
SMILES isomérico |
CN1C(=O)/C(=C\C=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3 |
SMILES |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
SMILES canónico |
CN1C(=O)C(=CC=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3 |
Sinónimos |
3-Methyl-5-cinnamylidene-2-(phenylimino)-4-thiazolidinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



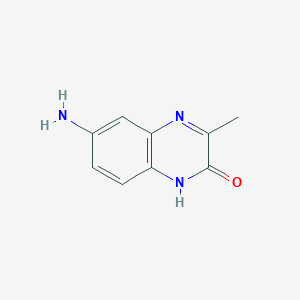
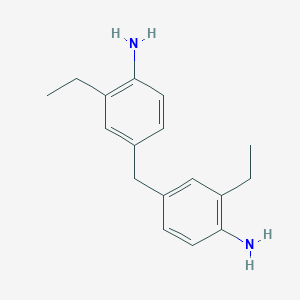
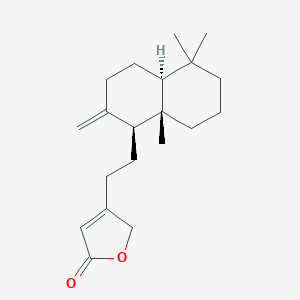
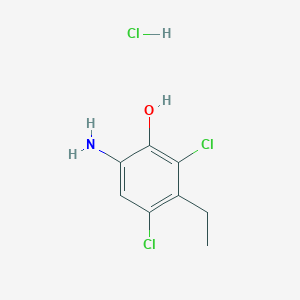
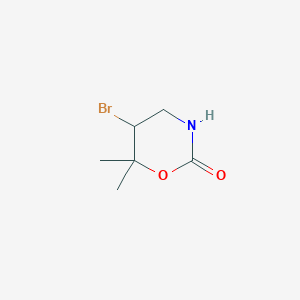
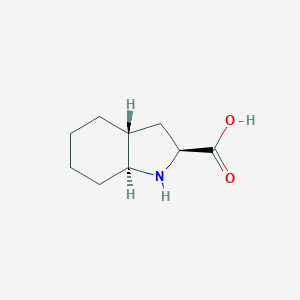

![(4H-Benzo[d][1,3]thiazin-2-yl)-p-tolyl-amine](/img/structure/B22972.png)
